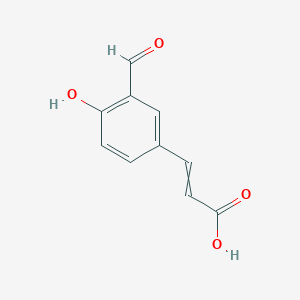
3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a propenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid typically involves the condensation of 3-formyl-4-hydroxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(3-Carboxy-4-hydroxyphenyl)prop-2-enoic acid.
Reduction: 3-(3-Hydroxymethyl-4-hydroxyphenyl)prop-2-enoic acid.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
3-(4-Hydroxyphenyl)prop-2-enoic acid:
Uniqueness
The presence of both formyl and hydroxy groups in 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid makes it unique compared to its analogs.
Properties
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQJQBTHILALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
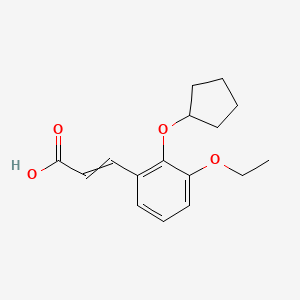
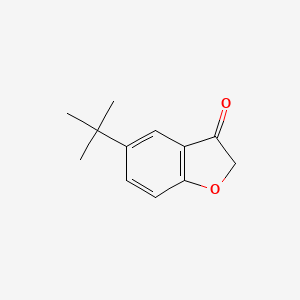
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
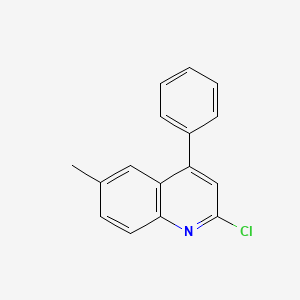
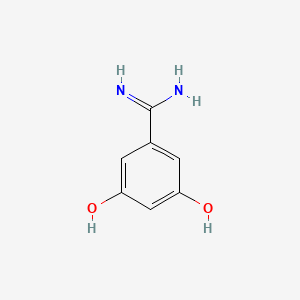

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)
![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)

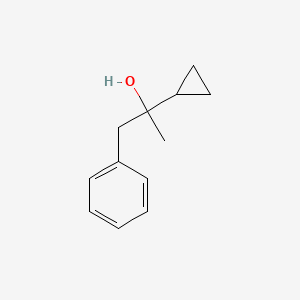



![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
